molecular formula C9H12N2O3 B14860915 Methyl 4-(aminomethyl)-6-methoxypyridine-2-carboxylate

Methyl 4-(aminomethyl)-6-methoxypyridine-2-carboxylate

Cat. No.: B14860915
M. Wt: 196.20 g/mol
InChI Key: JEWMPWRTYYIPKZ-UHFFFAOYSA-N
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Description

Methyl 4-(aminomethyl)-6-methoxypyridine-2-carboxylate is a chemical compound that belongs to the pyridine family Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(aminomethyl)-6-methoxypyridine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-(aminomethyl)pyridine with methoxycarbonylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as crystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(aminomethyl)-6-methoxypyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxy group under basic conditions.

Major Products Formed

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential as a biochemical probe.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 4-(aminomethyl)-6-methoxypyridine-2-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(aminomethyl)pyridine-2-carboxylate
  • Methyl 6-methoxypyridine-2-carboxylate
  • 4-(Aminomethyl)-6-methoxypyridine

Uniqueness

Methyl 4-(aminomethyl)-6-methoxypyridine-2-carboxylate is unique due to the presence of both the amino and methoxy groups on the pyridine ring

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

methyl 4-(aminomethyl)-6-methoxypyridine-2-carboxylate

InChI

InChI=1S/C9H12N2O3/c1-13-8-4-6(5-10)3-7(11-8)9(12)14-2/h3-4H,5,10H2,1-2H3

InChI Key

JEWMPWRTYYIPKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=N1)C(=O)OC)CN

Origin of Product

United States

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